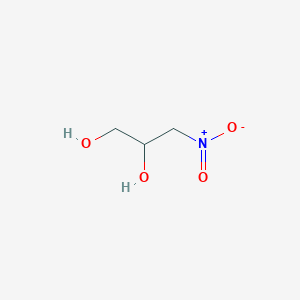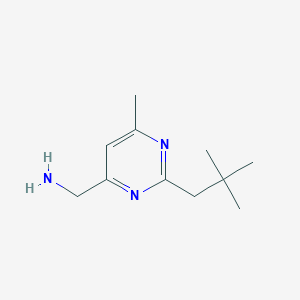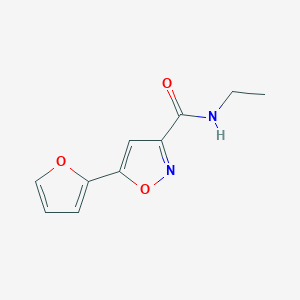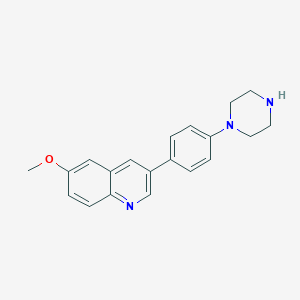
(-)-Butorphanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Butorphanol-d6: is a deuterated form of (-)-Butorphanol, a synthetic opioid analgesic. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. This compound is known for its analgesic properties and is used in both human and veterinary medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Butorphanol-d6 involves the incorporation of deuterium atoms into the butorphanol molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of butorphanol can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Butorphanol-d6 can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkyl groups.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Isotope Labeling: (-)-Butorphanol-d6 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Pharmacokinetics: The deuterated form helps in studying the metabolic pathways and pharmacokinetics of butorphanol in the body.
Biology:
Metabolic Studies: Used in biological studies to understand the metabolism and biotransformation of butorphanol in living organisms.
Medicine:
Analgesic Research: this compound is used in research to develop and improve analgesic drugs, particularly in understanding the drug’s interaction with opioid receptors.
Industry:
Pharmaceutical Development: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems.
作用機序
Molecular Targets and Pathways: (-)-Butorphanol-d6 exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects with a lower risk of dependence compared to other opioids.
Pathways Involved:
Opioid Receptor Binding: Binding to mu-opioid receptors leads to analgesia and euphoria.
Antagonism at Kappa Receptors: Reduces the risk of dysphoria and hallucinations associated with kappa receptor activation.
類似化合物との比較
Butorphanol: The non-deuterated form of (-)-Butorphanol-d6, used as an analgesic in both human and veterinary medicine.
Nalbuphine: Another opioid analgesic with similar partial agonist and antagonist properties.
Pentazocine: An opioid analgesic with mixed agonist-antagonist activity.
Uniqueness:
Deuterium Labeling: The presence of deuterium atoms in this compound makes it unique for use in isotope labeling studies and pharmacokinetic research.
Reduced Metabolic Rate: Deuterium substitution can lead to a reduced metabolic rate, providing longer-lasting effects and improved stability in biological systems.
特性
分子式 |
C21H29NO2 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
(1S,9R,10S)-17-(cyclobutylmethyl)-12,12,13,13,14,14-hexadeuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1/i1D2,2D2,8D2 |
InChIキー |
IFKLAQQSCNILHL-RTNNCZJYSA-N |
異性体SMILES |
[2H]C1(C[C@]2([C@H]3CC4=C([C@@]2(CCN3CC5CCC5)C(C1([2H])[2H])([2H])[2H])C=C(C=C4)O)O)[2H] |
正規SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)


![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)









